molecular formula C15H19FN6O B12230615 4-cyclopropyl-3-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-3-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12230615
M. Wt: 318.35 g/mol
InChI Key: UWLJWDJOGKMRAB-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the triazolone ring under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the fluoropyrimidine moiety .

Scientific Research Applications

4-cyclopropyl-3-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C15H19FN6O

Molecular Weight

318.35 g/mol

IUPAC Name

4-cyclopropyl-5-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C15H19FN6O/c1-20-15(23)22(12-2-3-12)13(19-20)10-4-6-21(7-5-10)14-17-8-11(16)9-18-14/h8-10,12H,2-7H2,1H3

InChI Key

UWLJWDJOGKMRAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=C(C=N3)F)C4CC4

Origin of Product

United States

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